molecular formula C16H11N3O6 B5605493 N-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide

N-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide

Cat. No.: B5605493
M. Wt: 341.27 g/mol
InChI Key: JQIQVHLRWRTMQT-UHFFFAOYSA-N
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Description

N-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide is a complex organic compound with notable applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural components, which include a nitrophenoxy group and an isoindole-based acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide typically involves multi-step organic reactions. A common method starts with the preparation of the 4-nitrophenoxy component, followed by its attachment to the isoindole framework through various condensation reactions.

Key reagents in the synthetic process might include acetic anhydride, nitrogen-based nucleophiles, and oxidation agents for nitration. The reaction conditions often necessitate controlled temperatures, typically between 0°C to 100°C, and solvent environments such as dichloromethane or ethanol to optimize yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be streamlined using automated reactors and continuous flow systems. Industrial methods may leverage advanced catalysis techniques, including metal-organic frameworks and enzyme catalysis, to enhance efficiency. Such methods ensure high scalability and cost-effectiveness while maintaining product consistency and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide is capable of undergoing various types of chemical reactions, including:

  • Oxidation: It can undergo oxidation reactions to form nitro compounds with higher oxidation states.

  • Reduction: Reduction reactions can convert the nitro group to an amine, thus altering its reactivity and function.

  • Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the nitrophenoxy group can be replaced with other functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include hydrogen gas for reduction, concentrated acids or bases for substitution, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions vary widely but often require specific temperatures, pressures, and catalysts to proceed effectively.

Major Products

Major products from these reactions depend on the specific pathway and reagents used. For example, reduction can yield amines, while substitution reactions can introduce various functional groups like hydroxyl, halide, or amino groups, resulting in structurally diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide is used as a precursor for the synthesis of more complex molecules. Its unique functional groups serve as building blocks for developing new materials and catalysts.

Biology

Biologically, this compound is studied for its potential enzyme inhibition properties. The nitrophenoxy and isoindole components interact with active sites of enzymes, making it a candidate for drug development targeting specific biochemical pathways.

Medicine

In medicine, derivatives of this compound are investigated for their pharmacological properties, including anti-inflammatory and anti-cancer activities. Its ability to interact with cellular receptors and enzymes makes it a promising candidate for therapeutic applications.

Industry

Industrially, this compound is employed in the manufacture of specialty chemicals, including dyes, pigments, and agrochemicals. Its structural stability and reactivity make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of N-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide involves its interaction with molecular targets such as enzymes, receptors, and cellular proteins. It can inhibit enzyme activity by binding to active sites, thereby blocking substrate access. This compound may also modulate signaling pathways by interacting with cellular receptors, influencing downstream biological effects.

Comparison with Similar Compounds

Comparison

When compared to similar compounds, N-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide stands out due to its unique combination of functional groups. Other isoindole derivatives may not possess the nitrophenoxy group, which imparts distinct reactivity and biological activity.

Similar Compounds

Similar compounds include:

  • Phthalimide derivatives: These compounds share the isoindole backbone but lack the nitrophenoxy moiety.

  • Nitroaromatic compounds: Such compounds contain the nitro group but differ in their structural frameworks.

  • Acetamide derivatives: These include variations with different substituents, offering different reactivity and applications.

Each of these compounds has unique properties and uses, but none combine the specific characteristics of this compound, making it a compound of particular interest in various scientific and industrial fields.

Properties

IUPAC Name

N-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O6/c1-9(20)17-18-15(21)13-7-6-12(8-14(13)16(18)22)25-11-4-2-10(3-5-11)19(23)24/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIQVHLRWRTMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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